molecular formula C10H14N4O6 B14004726 1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide CAS No. 69465-42-5

1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide

Katalognummer: B14004726
CAS-Nummer: 69465-42-5
Molekulargewicht: 286.24 g/mol
InChI-Schlüssel: NLRZTUDUQPHELG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions.

Vorbereitungsmethoden

The synthesis of 1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide involves several steps. One common method starts with the protection of the hydroxyl groups of ribofuranose, followed by the formation of the imidazole ring through cyclization reactions. The reaction conditions often involve the use of catalysts such as nickel and reagents like amido-nitriles . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in various biological processes.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound is used in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide can be compared with other imidazole derivatives, such as:

Eigenschaften

CAS-Nummer

69465-42-5

Molekularformel

C10H14N4O6

Molekulargewicht

286.24 g/mol

IUPAC-Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4,5-dicarboxamide

InChI

InChI=1S/C10H14N4O6/c11-8(18)4-5(9(12)19)14(2-13-4)10-7(17)6(16)3(1-15)20-10/h2-3,6-7,10,15-17H,1H2,(H2,11,18)(H2,12,19)

InChI-Schlüssel

NLRZTUDUQPHELG-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)C(=O)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.